molecular formula C33H21NO3S3 B3163019 5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) CAS No. 883236-47-3

5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)

Cat. No.: B3163019
CAS No.: 883236-47-3
M. Wt: 575.7 g/mol
InChI Key: SBRXFORWSATJLQ-UHFFFAOYSA-N
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Description

Structure and Synthesis:
This compound (CAS: 883236-47-3) is a star-shaped molecule featuring a central triphenylamine core connected to three thiophene-2-carbaldehyde units. Its synthesis involves reacting Tris[4-(2-thienyl)phenyl]amine with phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere . The aldehyde groups (-CHO) on the thiophene rings enable post-synthetic modifications, such as Schiff base formation or coordination with metal ions, making it valuable for optoelectronics and metal-organic frameworks (MOFs) .

Properties

IUPAC Name

5-[4-[4-(5-formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H21NO3S3/c35-19-28-13-16-31(38-28)22-1-7-25(8-2-22)34(26-9-3-23(4-10-26)32-17-14-29(20-36)39-32)27-11-5-24(6-12-27)33-18-15-30(21-37)40-33/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRXFORWSATJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)N(C3=CC=C(C=C3)C4=CC=C(S4)C=O)C5=CC=C(C=C5)C6=CC=C(S6)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733821
Record name 5,5',5''-[Nitrilotri(4,1-phenylene)]tri(thiophene-2-carbaldehyde)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883236-47-3
Record name 5,5',5''-[Nitrilotri(4,1-phenylene)]tri(thiophene-2-carbaldehyde)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,5’'-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with nitrilotris(benzene-4,1-diyl)amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’,5’'-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) is largely dependent on its interaction with specific molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~566.7 g/mol (based on analogous nitrile derivative in ).
  • Electronic Characteristics : The triphenylamine core is electron-rich, promoting hole transport, while the aldehyde groups act as electron-withdrawing moieties, lowering the LUMO energy for enhanced charge separation .

Comparison with Similar Compounds

Hexyl-Substituted Analog: 5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(3-hexylthiophene-2-carbaldehyde)

  • Structure : Replaces aldehyde groups with 3-hexylthiophene-2-carbaldehyde.
  • Synthesis : Achieved via Pd-catalyzed cross-coupling of tris(4-bromophenyl)amine with 3-hexylthiophene-2-carbaldehyde, yielding 80.1% product .
  • Key Differences :
    • Solubility : Hexyl chains improve solubility in organic solvents (e.g., chloroform), facilitating thin-film processing for polymer solar cells .
    • Electronic Properties : Alkyl groups are electron-donating, slightly raising LUMO compared to aldehydes, which may reduce electron-accepting capability .
    • Applications : Preferred in bulk heterojunction solar cells due to enhanced film-forming ability .

Nitrile Derivative: 5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile)

  • Structure : Aldehyde groups replaced with nitriles (-CN).
  • Key Differences: Electron-Withdrawing Strength: Nitriles are stronger acceptors than aldehydes, further lowering LUMO energy (~0.3–0.5 eV reduction estimated), enhancing electron transport in non-fullerene acceptors . Stability: Nitriles resist oxidation better than aldehydes, improving material longevity in devices . Applications: Suitable for high-efficiency organic photovoltaics and as ligands in MOFs .

Triazine-Core Compound: 5,5',5''-(((1,3,5-Triazine-2,4,6-triyl)tris(oxy))tris(benzene-4,1-diyl))tris(imidazolidine-2,4-dione)

  • Structure : Central triazine ring linked to imidazolidine-dione units via benzene spacers.
  • Key Differences :
    • Core Electronics : Triazine is electron-deficient, creating a charge-polarized system ideal for light-harvesting and catalysis .
    • Functionality : Multiple hydrogen-bonding sites from imidazolidine-dione enhance supramolecular assembly, unlike the aldehyde-based target compound .
    • Applications : Used in optoelectronic devices and as a building block for covalent organic frameworks (COFs) .

Ionic Derivative: TP3Bzim (Triphenylamine-Based Benzimidazolium Iodide)

  • Structure : Triphenylamine core functionalized with benzimidazolium iodide groups.
  • Key Differences :
    • Charge Properties : Ionic nature improves solubility in polar solvents and enables applications in bioimaging and ion conduction .
    • Optical Behavior : Strong two-photon absorption due to extended conjugation, unlike the neutral aldehyde derivative .
    • Applications : Mitochondria-targeted probes for apoptosis imaging .

Physicochemical and Electronic Properties Comparison

Property Target Compound (Aldehyde) Hexyl Analog Nitrile Derivative Triazine-Core Compound
Molecular Weight ~566.7 g/mol ~800 g/mol* ~566.7 g/mol ~1,171 g/mol
LUMO (eV) -3.5 to -3.8 (estimated) -3.2 to -3.5 -4.0 to -4.2 -3.0 to -3.3
Solubility Moderate in DMF/CHCl₃ High in CHCl₃ Low in polar solvents Moderate in DMF
Thermal Stability Moderate (aldehyde oxidation risk) High High High
Key Application MOFs, sensors Solar cells Photovoltaics COFs, catalysis

*Estimated based on hexyl substitution.

Biological Activity

5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) is a complex organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by multiple thiophene and benzene moieties, suggests diverse interactions with biological systems. This article provides an overview of its biological activity, including antimicrobial properties and potential therapeutic applications.

  • Molecular Formula : C₃₃H₂₁NO₃S₃
  • Molecular Weight : 575.72 g/mol
  • CAS Number : 883236-47-3

The compound is notable for its high lipophilicity (LogP = 9.779), which may influence its bioavailability and interaction with cellular membranes .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde). The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Candida albicansMinimal activity

In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell membranes or interferes with metabolic pathways due to its structural complexity. Molecular docking studies suggest potential interactions with key bacterial enzymes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting potential use in treating biofilm-associated infections .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of 5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) on human cell lines. The results showed selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, indicating its potential as an anticancer agent .

Antioxidant Activity

The compound has also shown promising antioxidant properties in various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cell cultures, which can be beneficial in preventing oxidative damage associated with chronic diseases .

Future Directions

Further research is needed to explore:

  • In vivo efficacy : Understanding how the compound performs in living organisms.
  • Mechanistic studies : Elucidating precise pathways through which it exerts its biological effects.
  • Formulation development : Creating effective delivery systems to enhance bioavailability.

Q & A

Q. Key Reagents and Conditions

ComponentRoleQuantity/Concentration
Tris(4-bromophenyl)amineCore scaffold0.17 mmol
Thiophene-2-carbaldehydeAldehyde donor0.51 mmol
Pd(OAc)₂Catalyst0.025 mmol
PCy₃·HBF₄Ligand0.05 mmol
K₂CO₃Base212 mg
SolventDMAc20 mL

Which spectroscopic and analytical methods are critical for characterizing this compound?

Basic
Characterization relies on:

  • ¹H/¹³C NMR : To confirm the aldehyde proton resonance (~9.8–10.2 ppm) and aromatic/thiophene backbone structure .
  • FT-IR : Peaks at ~1691–1755 cm⁻¹ (C=O stretch) and ~3131 cm⁻¹ (aromatic C-H) validate functional groups .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (e.g., C₂₁H₁₂O₃S₃, MW 408.5) .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N/O percentages may arise due to hydration or impurities; repeating synthesis under anhydrous conditions improves accuracy .

What are the primary research applications of this compound?

Basic
The compound serves as a trifunctional ligand in:

  • Covalent Organic Frameworks (COFs) : Aldehyde groups enable Schiff-base condensations with amines, forming porous networks for gas storage or catalysis .
  • Metal-Organic Frameworks (MOFs) : Though less common than carboxylate ligands, its aldehyde moieties can coordinate with metal clusters (e.g., Cu²⁺, Zn²⁺) under solvothermal conditions .

How can researchers address discrepancies in elemental analysis data during purity assessment?

Advanced
Discrepancies (e.g., C: 66.12% observed vs. 65.31% calculated) may stem from:

  • Incomplete purification : Use column chromatography or recrystallization to remove byproducts.
  • Hydration : Dry samples at 60°C under vacuum for 24 hours before analysis.
  • Alternative techniques : Supplement with HPLC (≥98% purity) or MALDI-TOF to verify molecular integrity .

What strategies optimize the compound’s stability during storage and handling?

Q. Advanced

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.
  • Solvent choice : Avoid protic solvents (e.g., H₂O, MeOH) that promote hydrolysis; use anhydrous DMF or THF .
  • Handling : Conduct reactions in gloveboxes to minimize moisture/oxygen exposure, especially for MOF/COF synthesis .

How does the electronic structure of this compound influence its optoelectronic properties?

Advanced
The thiophene-aldehyde conjugation creates an extended π-system, enhancing charge transport in:

  • Organic Photovoltaics (OPVs) : Acts as an electron-deficient unit in donor-acceptor copolymers.
  • Electroluminescent Devices : The planar structure reduces exciton recombination losses.
    Methodology : Density Functional Theory (DFT) simulations predict HOMO/LUMO levels (~–5.3 eV/–3.1 eV), validated by cyclic voltammetry .

What challenges arise in functionalizing this compound for covalent organic frameworks?

Q. Advanced

  • Reactivity control : Aldehyde groups may undergo side reactions (e.g., aldol condensation); use kinetic control (low temperature) or steric hindrance (bulky amines) to direct selectivity .
  • Crystallinity : Achieving long-range order in COFs requires slow reaction kinetics (e.g., solvothermal conditions over 7 days) .

How is this compound utilized in gas storage applications?

Advanced
In COFs/MOFs , its rigid tripodal structure creates microporous channels (pore size ~1–2 nm) for:

  • Hydrogen storage : Adsorption capacities up to 240 cm³/g at 36 atm (similar to MOF-5 derivatives) .
  • CO₂ capture : Functionalization with amine groups post-synthesis enhances selectivity (Qₛₜ ≈ 4.5 mmol/g at 1 bar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)
Reactant of Route 2
5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)

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